molecular formula C7H5BrCl2O2S B2481088 2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride CAS No. 2138414-57-8

2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride

Cat. No.: B2481088
CAS No.: 2138414-57-8
M. Wt: 303.98
InChI Key: UHHSSMVUQCJUFW-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5BrCl2O2S It is a derivative of benzenesulfonyl chloride, featuring bromine, chlorine, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-6-chloro-4-methylbenzene. This process can be achieved through the reaction of the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidative conditions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride involves the electrophilic attack of the sulfonyl chloride group on nucleophilic sites. This reaction forms a covalent bond between the sulfonyl group and the nucleophile, resulting in the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylbenzenesulfonyl chloride
  • 2-Chloro-4-methylbenzenesulfonyl chloride
  • 4-Bromo-2-chlorobenzenesulfonyl chloride

Uniqueness

2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This compound’s specific substitution pattern allows for selective reactions and the formation of unique sulfonyl derivatives that may not be achievable with other similar compounds.

Properties

IUPAC Name

2-bromo-6-chloro-4-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHSSMVUQCJUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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